molecular formula C15H22N4O5 B5794291 6-methoxy-6-methyl-2-heptanone (2,4-dinitrophenyl)hydrazone

6-methoxy-6-methyl-2-heptanone (2,4-dinitrophenyl)hydrazone

Cat. No. B5794291
M. Wt: 338.36 g/mol
InChI Key: ZVKFIKZHLOJRAL-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methoxy-6-methyl-2-heptanone (2,4-dinitrophenyl)hydrazone, also known as MMH-DNP, is a chemical compound that has been used in scientific research for many years. It is a derivative of heptanone, which is a ketone that is commonly found in many different types of organic compounds. MMH-DNP is a yellow crystalline solid that is highly soluble in most organic solvents.

Mechanism of Action

The mechanism of action of 6-methoxy-6-methyl-2-heptanone (2,4-dinitrophenyl)hydrazone involves the formation of a hydrazone derivative with aldehydes and ketones. This reaction is highly specific and selective for aldehydes and ketones, allowing for the detection and quantification of these compounds in complex mixtures.
Biochemical and Physiological Effects
6-methoxy-6-methyl-2-heptanone (2,4-dinitrophenyl)hydrazone does not have any known biochemical or physiological effects on living organisms. It is a non-toxic compound that is safe to handle and use in laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-methoxy-6-methyl-2-heptanone (2,4-dinitrophenyl)hydrazone in laboratory experiments is its high selectivity and specificity for aldehydes and ketones. This allows for the accurate detection and quantification of these compounds in complex mixtures. However, one limitation of using 6-methoxy-6-methyl-2-heptanone (2,4-dinitrophenyl)hydrazone is its limited solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

There are several future directions for the use of 6-methoxy-6-methyl-2-heptanone (2,4-dinitrophenyl)hydrazone in scientific research. One potential application is in the development of new methods for the detection and quantification of aldehydes and ketones in biological and environmental samples. Another potential direction is in the development of new hydrazone derivatives for the detection of other types of organic compounds. Additionally, 6-methoxy-6-methyl-2-heptanone (2,4-dinitrophenyl)hydrazone could be used as a reference compound for the identification of unknown aldehydes and ketones in forensic and environmental investigations.

Synthesis Methods

The synthesis of 6-methoxy-6-methyl-2-heptanone (2,4-dinitrophenyl)hydrazone involves the reaction of 6-methoxy-6-methyl-2-heptanone with 2,4-dinitrophenylhydrazine in the presence of a catalyst such as sulfuric acid or acetic acid. The reaction produces 6-methoxy-6-methyl-2-heptanone (2,4-dinitrophenyl)hydrazone as a yellow crystalline solid that can be purified through recrystallization.

Scientific Research Applications

6-methoxy-6-methyl-2-heptanone (2,4-dinitrophenyl)hydrazone has been used in scientific research as a reagent for the detection and quantification of aldehydes and ketones in various biological and environmental samples. It is also used as a reference compound for the identification of unknown aldehydes and ketones.

properties

IUPAC Name

N-[(E)-(6-methoxy-6-methylheptan-2-ylidene)amino]-2,4-dinitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O5/c1-11(6-5-9-15(2,3)24-4)16-17-13-8-7-12(18(20)21)10-14(13)19(22)23/h7-8,10,17H,5-6,9H2,1-4H3/b16-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKFIKZHLOJRAL-LFIBNONCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])CCCC(C)(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/CCCC(C)(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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